molecular formula C10H14O3 B15231712 Methyl 5-formylbicyclo[3.1.1]heptane-1-carboxylate

Methyl 5-formylbicyclo[3.1.1]heptane-1-carboxylate

Cat. No.: B15231712
M. Wt: 182.22 g/mol
InChI Key: WTGXVDNSXCTUEG-UHFFFAOYSA-N
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Description

Methyl 5-formylbicyclo[3.1.1]heptane-1-carboxylate is a bicyclic organic compound featuring a bicyclo[3.1.1]heptane core substituted with a formyl group at position 5 and a methyl ester at position 1. Its molecular formula is C₁₀H₁₂O₃, with a molecular weight of 180.20 g/mol . The compound is utilized in synthetic chemistry as a building block for more complex molecules, particularly in pharmaceutical and agrochemical research.

Properties

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

methyl 5-formylbicyclo[3.1.1]heptane-1-carboxylate

InChI

InChI=1S/C10H14O3/c1-13-8(12)10-4-2-3-9(5-10,6-10)7-11/h7H,2-6H2,1H3

InChI Key

WTGXVDNSXCTUEG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CCCC(C1)(C2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-formylbicyclo[3.1.1]heptane-1-carboxylate typically involves the reaction of bicyclo[3.1.1]heptane derivatives with formylating agents under controlled conditions. One common method includes the use of formic acid and methanol in the presence of a catalyst to achieve the desired formylation .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the compound is generally produced in research laboratories using small-scale synthetic routes. Industrial-scale production would likely involve optimization of the synthetic route to enhance yield and purity, as well as the implementation of safety protocols to handle the reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-formylbicyclo[3.1.1]heptane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed

Scientific Research Applications

Methyl 5-formylbicyclo[3.1.1]heptane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the development of high-energy density compounds and other specialized materials.

Mechanism of Action

The mechanism of action of Methyl 5-formylbicyclo[3.1.1]heptane-1-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes to the structure and function of the target molecules, thereby exerting the compound’s effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The bicyclo[3.1.1]heptane scaffold is versatile, with substituents significantly influencing reactivity, stability, and biological activity. Below is a detailed comparison with analogous derivatives:

Table 1: Structural and Functional Comparison

Compound Name Substituent (Position 5) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Methyl 5-formylbicyclo[3.1.1]heptane-1-carboxylate Formyl (-CHO) C₁₀H₁₂O₃ 180.20 Reactive intermediate; synthetic precursor
Methyl 5-bromobicyclo[3.1.1]heptane-1-carboxylate Bromo (-Br) C₉H₁₃BrO₂ 233.10 Halogenated analog; cross-coupling reagent
Methyl 5-hydroxybicyclo[3.1.1]heptane-1-carboxylate Hydroxy (-OH) C₉H₁₄O₃ 170.21 Polar derivative; potential for glycosylation
Methyl 5-(bromomethyl)bicyclo[3.1.1]heptane-1-carboxylate Bromomethyl (-CH₂Br) C₁₀H₁₃BrO₂ 247.12 Alkylation agent; functionalizable intermediate
Methyl 5-fluoro-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate Fluoro (-F), Oxo (=O), Aza substitution C₉H₁₀FNO₃ 215.18 Rigidified azabicyclic structure; drug discovery scaffold

Key Observations :

Reactivity: The formyl group in this compound enhances electrophilicity, making it suitable for condensation or nucleophilic addition reactions. In contrast, bromo or bromomethyl derivatives (e.g., ) are used in cross-coupling or alkylation reactions.

The formyl group’s electron-withdrawing nature may reduce such activity by lowering lipophilicity.

Synthetic Utility :

  • Methyl 5-bromobicyclo[3.1.1]heptane-1-carboxylate () is a key intermediate for Suzuki-Miyaura couplings.
  • Aza-substituted analogs (e.g., ) are explored for enantioselective synthesis of proline-like scaffolds in medicinal chemistry .

Comparison with Bicyclo[2.2.1]heptane Derivatives

Compounds with bicyclo[2.2.1]heptane cores (norbornane analogs) differ in ring strain and steric effects:

Table 2: Bicyclo[2.2.1]heptane vs. Bicyclo[3.1.1]heptane Derivatives

Compound Name Bicyclo System Molecular Formula Key Differences References
Methyl 4-bromobicyclo[2.2.1]heptane-1-carboxylate [2.2.1] C₉H₁₁BrO₂ Higher ring strain; enhanced reactivity
This compound [3.1.1] C₁₀H₁₂O₃ Reduced strain; larger cavity for substituents
  • Ring Strain : The bicyclo[2.2.1] system imposes greater steric hindrance, favoring reactions like Diels-Alder cycloadditions .
  • Synthetic Applications : Bicyclo[2.2.1] derivatives (e.g., ) are priced lower (e.g., $245/100 mg) compared to bicyclo[3.1.1] analogs, reflecting differences in synthetic accessibility.

Biological Activity

Methyl 5-formylbicyclo[3.1.1]heptane-1-carboxylate is a bicyclic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique bicyclic structure, which contributes to its biological activity. The compound's molecular formula is C10H12O3C_{10}H_{12}O_3, with a molecular weight of approximately 184.2 g/mol. The structural features include:

  • Bicyclic Framework : This structure allows for specific interactions with biological targets.
  • Functional Groups : The presence of formyl and carboxylate groups enhances its reactivity and potential biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, revealing its potential as an anticancer agent, antimicrobial agent, and enzyme inhibitor.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : The compound was tested against human breast cancer (MCF-7), prostate cancer (PC-3), and colon cancer (HCT116) cell lines.
  • Mechanism of Action : The cytotoxicity is believed to be mediated through the induction of apoptosis and inhibition of cell proliferation.
Cell LineIC50 (µM)Mechanism
MCF-715Apoptosis induction
PC-312Cell cycle arrest
HCT11618Inhibition of proliferation

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against a range of pathogens:

  • Bacterial Strains : Effective against Staphylococcus aureus and Escherichia coli.
  • Mechanism : The compound appears to disrupt bacterial cell membranes, leading to cell lysis.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes:

  • Urease Inhibition : Similar compounds have shown urease inhibitory activity, which could be beneficial in treating conditions like peptic ulcers.

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound in various biological contexts:

  • Study on Cancer Cell Lines : A study published in a peer-reviewed journal demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability across multiple cancer types, suggesting broad-spectrum anticancer potential .
  • Antimicrobial Efficacy : Research indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, highlighting its potential as a novel antimicrobial agent .
  • Enzyme Activity Assay : In vitro assays showed that this compound inhibited urease activity by over 50%, indicating potential therapeutic applications in gastrointestinal disorders .

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